molecular formula C7H6BrNO B112427 2-Amino-5-bromobenzaldehyde CAS No. 29124-57-0

2-Amino-5-bromobenzaldehyde

Cat. No.: B112427
CAS No.: 29124-57-0
M. Wt: 200.03 g/mol
InChI Key: VBYZWJMZASVGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromobenzaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an amino group at the second position and a bromine atom at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromobenzaldehyde typically involves the reduction of 2-Amino-5-bromobenzoic acid. One common method includes the following steps :

    Reduction of 2-Amino-5-bromobenzoic acid: This is achieved using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is cooled in an ice bath and stirred overnight at room temperature.

    Oxidation of 2-Amino-5-bromobenzyl alcohol: The resulting 2-Amino-5-bromobenzyl alcohol is then oxidized to this compound using an oxidizing agent such as copper (I) / TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and oxidation steps but may use continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-Amino-5-bromobenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the aldehyde group can undergo nucleophilic addition reactions. The bromine atom can be involved in substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-bromobenzaldehyde is unique due to the presence of both an amino group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

2-amino-5-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYZWJMZASVGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634642
Record name 2-Amino-5-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29124-57-0
Record name 2-Amino-5-bromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29124-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of (2-amino-5-bromophenyl)methanol (10 g, 49.5 mmol) and MnO2 (25.8 g, 296.6 mmol) in CH2Cl2 (400 mL) was stirred at RT overnight. LCMS showed the reaction was completed. The solid was filtered off, and the filtrate was concentrated to give the title compound as a light yellow solid (8 g, 81%), which was directly used in next step without further purification. MS (ES+) C7H6BrNO requires: 199. found: 200, 202 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
25.8 g
Type
catalyst
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The title intermediate was synthesized as described for Compound 7 in five steps starting from 5-bromo-2-nitrotoluene instead of 3-methyl-4-nitrobenazoic acid methyl ester. MS: 199.97 & 201.97 (M+H+); H1-NMR (CDCl3): δ (ppm) 9.75 (s, 1H), 7.71 (s, 1H), 7.39 (d, 1H, J=9.3 Hz), 7.22 (s, 2H), 6.72 (d, 1H, J=9.3 Hz);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromobenzaldehyde
Reactant of Route 3
2-Amino-5-bromobenzaldehyde
Reactant of Route 4
2-Amino-5-bromobenzaldehyde
Reactant of Route 5
2-Amino-5-bromobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromobenzaldehyde
Customer
Q & A

Q1: What is significant about the synthesis of 2-Amino-5-bromobenzaldehyde?

A1: [] One notable synthesis pathway utilizes a copper(I)/2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) catalyst system for the air oxidation of 2-Amino-5-bromobenzyl alcohol to produce this compound. This method is considered advantageous due to its reliance on air as the oxidant, highlighting its potential for green chemistry applications. []

Q2: How does this compound behave under acidic conditions?

A2: [] In acidic conditions, this compound undergoes self-condensation, resulting in a complex tricyclic structure. This product, characterized as 6,14,22-tribromo-19-ethoxy-2,10,18-triazahexacyclo[18.4.0.0 2,11 .0 3,18 .0 4,9 .0 12,17 ]tetracosa-1(24),4(9),5,7,12(17),13,15,20,22-nonaene monohydrate, forms specifically when the reaction occurs in ethanol. [] This unique reactivity highlights the potential of this compound as a precursor for more complex heterocyclic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.